molecular formula C17H14N4O2S B1303750 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid CAS No. 891449-63-1

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

Cat. No.: B1303750
CAS No.: 891449-63-1
M. Wt: 338.4 g/mol
InChI Key: ZECZDCGZTWKZRB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of heterocyclic compounds containing fused triazolo-benzimidazole systems have revealed fundamental insights into their solid-state packing arrangements and molecular conformations. The crystal structure analysis methodology typically involves single-crystal X-ray diffraction techniques that provide precise atomic coordinates and bond parameters. For compounds of similar structural frameworks, triclinic crystal systems with space group symmetry have been frequently observed, characterized by the presence of crystallographic inversion centers that dictate the overall molecular packing.

The unit cell parameters for related triazolo-benzimidazole derivatives demonstrate characteristic lattice dimensions that accommodate the extended π-conjugated framework. The crystallographic asymmetric unit typically contains molecules that exhibit specific conformational preferences, with planar orientations favored for the fused heterocyclic rings. Deviations from planarity are generally minimal, with atomic displacements from average planes remaining below 0.01 Angstroms for the benzimidazole and triazole ring systems.

Intermolecular interactions in the crystal lattice play crucial roles in determining the solid-state stability and packing efficiency. Hydrogen bonding networks, particularly involving the carboxylic acid functionality and nitrogen atoms of the heterocyclic system, contribute significantly to crystal cohesion. Non-classical hydrogen bonds between carbon-hydrogen donors and nitrogen acceptors have been identified as structure-directing forces, often leading to the formation of dimeric or tetrameric assemblies.

Crystallographic Parameter Typical Range Structural Significance
Unit cell volume 1200-1800 ų Molecular packing efficiency
Density 1.3-1.5 g/cm³ Intermolecular interactions
Space group P-1, P21/c Symmetry relationships
Z value 2-4 Molecules per unit cell

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 2-[(9-Phenyl-9H-triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid through both proton and carbon-13 analyses. The fundamental principle underlying NMR spectroscopy involves the magnetic properties of nuclei with non-zero spin quantum numbers, which exist in specific nuclear spin states when subjected to external magnetic fields. The chemical shifts and coupling patterns observed in the NMR spectra reflect the electronic environment and connectivity of atoms within the molecular framework.

The proton NMR spectrum exhibits characteristic signal patterns corresponding to the various structural components of the molecule. The phenyl substituent at the 9-position generates signals in the aromatic region between 7.2 and 8.0 parts per million, displaying typical coupling patterns for monosubstituted benzene rings. The benzimidazole ring system contributes additional aromatic proton signals with distinct chemical shifts reflecting the electron-deficient nature of the heterocyclic framework.

The methylene protons of the propanoic acid chain appear as a characteristic triplet pattern, typically observed around 3.4-3.6 parts per million, due to coupling with adjacent methylene protons. The carboxylic acid proton, when observable, resonates in the downfield region around 12-13 parts per million, often appearing as a broad singlet due to rapid exchange processes.

Carbon-13 NMR spectroscopy reveals the complete carbon framework of the molecule, with distinct chemical shift regions corresponding to different structural elements. The carbonyl carbon of the carboxylic acid functionality appears in the characteristic downfield region around 170-175 parts per million. Aromatic carbons of the triazolo-benzimidazole system exhibit chemical shifts between 120-160 parts per million, with specific patterns reflecting the electronic distribution within the fused ring system.

NMR Parameter Chemical Shift Range (ppm) Structural Assignment
Aromatic C-H 7.2-8.2 Phenyl and heterocyclic protons
Methylene C-H 3.4-3.6 Propanoic acid chain
Carboxyl C=O 170-175 Carboxylic acid carbon
Aromatic C 120-160 Heterocyclic carbons

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-[(9-Phenyl-9H-triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid provides detailed information regarding molecular ion formation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 338, corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry enables precise determination of molecular formula through accurate mass measurements, confirming the elemental composition as C₁₇H₁₄N₄O₂S.

Fragmentation patterns in mass spectrometry reflect the relative stability of different molecular regions and provide insights into structural connectivity. For compounds containing triazolo-benzimidazole frameworks, characteristic fragmentation involves preferential cleavage at specific positions that minimize disruption of the aromatic systems. The loss of the propanoic acid moiety (72 atomic mass units) represents a common fragmentation pathway, generating a stable fragment ion corresponding to the triazolo-benzimidazole core structure.

Additional fragmentation involves the elimination of the phenyl substituent, resulting in fragment ions that retain the core heterocyclic system. The sulfur-carbon bond connecting the propanoic acid chain represents another potential fragmentation site, leading to characteristic neutral losses and rearrangement processes. The stability of the fused ring system often results in this structural unit appearing as a prominent fragment in the mass spectrum.

Electrospray ionization mass spectrometry typically generates sodium adduct ions, appearing at mass-to-charge ratios 23 units higher than the molecular ion peak. These adduct formations provide additional confirmation of molecular weight and structural integrity during the ionization process.

Fragment Type Mass Loss (amu) Structural Origin
Molecular ion 0 Complete molecule
Propanoic acid loss 72 Side chain elimination
Phenyl loss 77 Substituent elimination
Sodium adduct +23 Ion formation

Computational Modeling of Molecular Geometry

Computational modeling approaches, particularly density functional theory calculations, provide detailed insights into the three-dimensional molecular geometry and electronic structure of 2-[(9-Phenyl-9H-triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid. These computational methods solve the many-body Schrödinger equation through systematic approximations that enable prediction of molecular properties without requiring experimental parameters beyond fundamental constants.

The optimized molecular geometry obtained through density functional theory calculations reveals preferred conformations for the various structural components. The triazolo-benzimidazole ring system maintains essential planarity, with the phenyl substituent adopting orientations that minimize steric interactions while maximizing π-orbital overlap. The sulfur-carbon bonds exhibit tetrahedral geometry around the sulfur atom, with bond angles reflecting the electronic requirements of the thioether linkage.

Computational analysis of electron density distributions provides insights into the electronic structure and reactivity patterns of the molecule. The π-deficient nature of the triazolo-benzimidazole system results in regions of reduced electron density that influence both intermolecular interactions and chemical reactivity. The carboxylic acid functionality exhibits characteristic charge distributions that govern hydrogen bonding capabilities and acid-base behavior.

Energy calculations reveal conformational preferences and barriers to rotation around flexible bonds. The propanoic acid chain exhibits multiple low-energy conformations, with energy barriers typically ranging from 2-8 kilocalories per mole for rotation around single bonds. These conformational flexibilities influence both solid-state packing arrangements and solution-phase behavior.

Properties

IUPAC Name

2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-11(15(22)23)24-17-19-18-16-20(12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16)17/h2-11H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECZDCGZTWKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Formation of the Benzimidazole Moiety: The benzimidazole ring is often formed through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling of the Triazole and Benzimidazole Rings: The triazole and benzimidazole rings are then fused together through a nucleophilic substitution reaction, typically using a halogenated intermediate.

    Introduction of the Thioether Linkage: The thioether bond is introduced by reacting the fused triazole-benzimidazole intermediate with a thiol compound under basic conditions.

    Attachment of the Propanoic Acid Group: Finally, the propanoic acid group is attached via an esterification or amidation reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds derived from triazole and benzimidazole frameworks exhibit promising anticancer properties. The specific compound has shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation in neuronal cells suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties
The antimicrobial activity of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid has also been investigated. Its effectiveness against various bacterial strains positions it as a candidate for developing new antibiotics, especially given the rising concerns over antibiotic resistance.

Agricultural Applications

Pesticidal Activity
In agricultural science, the compound has been evaluated for its potential use as a botanical pesticide. Its efficacy against common agricultural pests can provide an eco-friendly alternative to synthetic pesticides. Studies have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects.

Plant Growth Regulation
The compound may also serve as a plant growth regulator. Research suggests that it can enhance growth parameters in certain crops by modulating hormonal pathways involved in plant development. This application could lead to improved yields and better crop resilience under stress conditions.

Material Science Applications

Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. The unique chemical structure allows for improved interaction with polymer chains, leading to composites with superior performance characteristics.

Data Tables and Case Studies

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsModulates oxidative stress; potential for neurodegenerative diseases
Antimicrobial PropertiesEffective against various bacterial strains
Agricultural SciencePesticidal ActivityReduces pest populations; eco-friendly alternative
Plant Growth RegulationEnhances growth parameters in crops
Material SciencePolymer CompositesImproves mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzyme activity.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity, which can influence various signaling pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 9-Position

Methyl-Substituted Analog
  • Compound: 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid
  • Molecular Formula : C₁₂H₁₂N₄O₂S
  • Molecular Weight : 276.31 g/mol
  • Key Differences: Substituent: A methyl group replaces the phenyl group at the 9-position. Impact: The smaller methyl group reduces steric hindrance and molecular weight compared to the phenyl analog. This may enhance solubility but reduce lipophilicity, affecting membrane permeability .
Phenyl-Substituted Analog
  • Compound : [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetic acid
  • Molecular Formula : C₁₆H₁₂N₄O₂S
  • Molecular Weight : 324.36 g/mol
  • Key Differences: Side Chain: Features an acetic acid (C₂) chain instead of propanoic acid (C₃). Impact: The shorter chain may reduce steric flexibility and alter binding affinity in biological targets.

Side Chain Modifications

Propanoic Acid vs. Acetic Acid Derivatives
Parameter Propanoic Acid Derivative (Target Compound) Acetic Acid Derivative
Molecular Formula C₁₆H₁₂N₄O₂S C₁₆H₁₂N₄O₂S
Side Chain Length C₃ (propanoic) C₂ (acetic)
Molecular Weight 324.36 g/mol 310.35 g/mol
Potential Bioactivity Likely enhanced flexibility for receptor interaction Reduced flexibility may limit binding modes
Core Heterocyclic Modifications
  • Compound: 3-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid
  • Molecular Formula : C₁₁H₁₀N₄O₂S
  • Molecular Weight : 262.29 g/mol
  • Key Differences: The benzimidazole-triazole fusion pattern differs, altering electronic properties and ring strain.

Biological Activity

The compound 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid , also known by its CAS number 831247-98-4, is a derivative of 1,2,4-triazole and benzimidazole. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties. This article synthesizes current research findings regarding its biological activity.

  • Molecular Formula : C17H14N4O2S
  • Molar Mass : 358.38 g/mol
  • Structural Characteristics : The compound features a thioether linkage to a propanoic acid moiety, which is pivotal for its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. For instance, a study synthesized several derivatives and evaluated their effects on cytokine release in peripheral blood mononuclear cells. Notably, compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ without exhibiting toxicity .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against various Gram-positive and Gram-negative bacterial strains. Results indicated that it possesses significant antibacterial properties comparable to established antibiotics. In vitro assays demonstrated effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxic Activity

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. For example, derivatives have been tested against the MCF-7 breast cancer cell line. The results showed that certain derivatives exhibited cytotoxicity that surpassed that of standard chemotherapeutics like cisplatin . This highlights the potential utility of this compound in cancer therapy.

Study 1: Anti-inflammatory Effects

A recent study synthesized various triazole derivatives and evaluated their anti-inflammatory effects through cytokine profiling. The compounds were tested in vitro on stimulated peripheral blood mononuclear cells. The results indicated that specific derivatives significantly inhibited TNF-α production while promoting the release of anti-inflammatory cytokines like IL-10 .

CompoundTNF-α Reduction (%)IFN-γ Reduction (%)Toxicity Level
3a6050Low
3c7040Low
3e6545Low

This data suggests that modifications to the triazole structure can enhance anti-inflammatory activity while minimizing toxicity.

Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial activity, various derivatives of triazole compounds were screened against multiple bacterial strains. The results demonstrated significant bactericidal activity against both Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli2016

These findings indicate that the compound could be developed further as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid with high yield and purity?

  • Methodological Answer : Synthesis involves sequential formation of the triazole and benzimidazole rings, followed by thiolation and propanoic acid coupling. Key steps include:

  • Triazole ring formation : Use of substituted benzaldehydes under reflux with acetic acid as a catalyst (similar to methods in and ).
  • Thiolation : Introduction of the thio group via nucleophilic substitution, requiring anhydrous conditions and controlled temperature (60–80°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization (ethanol/water) to isolate the final product. Reaction monitoring via TLC and characterization by NMR (¹H/¹³C) and mass spectrometry ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), methylene groups in the propanoic acid moiety (δ 2.5–3.5 ppm), and thioether linkages (δ 3.1–3.3 ppm) .
  • ¹³C NMR : Signals for carbonyl carbons (δ 170–175 ppm) and triazole/benzimidazole ring carbons (δ 140–160 ppm) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹), S–C (~650 cm⁻¹), and N–H (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary bioactivity assays are recommended to explore its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications (e.g., amide derivatives) enhance solubility or target specificity?

  • Methodological Answer :

  • Amide formation : Activate the carboxylic acid group using carbonyldiimidazole (CDI) in anhydrous dioxane, followed by reaction with amines (aliphatic/aromatic) under reflux .
  • Solubility optimization : Introduce polar substituents (e.g., –OH, –NH₂) or PEG chains while monitoring logP values via HPLC .
  • Targeted delivery : Conjugation with peptide vectors (e.g., RGD sequences) via NHS ester chemistry .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ across assays)?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
  • Solvent effects : Test compound solubility in DMSO/PBS mixtures to rule out solvent-induced artifacts .
  • Metabolic stability : Perform liver microsome assays to assess if metabolic degradation alters activity .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs, focusing on the triazole ring’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Solvent calibration : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent, as shifts vary with solvent .
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
  • Cross-validation : Compare with analogous compounds (e.g., ’s methyl-substituted derivative) to identify substituent-induced shifts .

Experimental Design Tables

Parameter Optimized Conditions Key References
Synthesis Temperature60–80°C (thiolation step)
Purification MethodEthanol/water recrystallization
Bioassay Solvent5% DMSO in PBS (v/v)
HRMS Resolution<5 ppm error

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